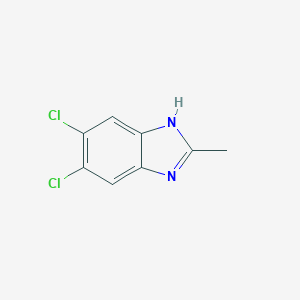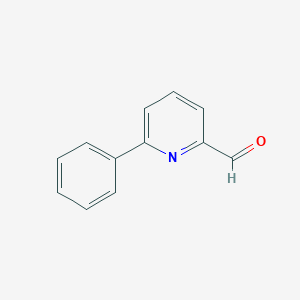
6-Phenylpicolinaldehyde
Descripción general
Descripción
6-Phenylpicolinaldehyde is a compound that can be derived from picolinic acid, which is a pyridine derivative. The compound is of interest due to its potential applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules. The studies provided focus on derivatives of picolinic acid rather than 6-Phenylpicolinaldehyde directly, but they offer insight into the reactivity and properties of related compounds.
Synthesis Analysis
The synthesis of related compounds to 6-Phenylpicolinaldehyde has been demonstrated in different contexts. For instance, 6-phenylethynyl picolinic acid (PEPCA), a derivative of picolinic acid, was synthesized both enzymatically and chemically. The enzymatic synthesis involved biotransformation using Acinetobacter sp. strain F4, while the chemical synthesis used commercially available 6-bromopicolinic acid, which was converted to methyl 6-phenylethynyl picolinate and then hydrolyzed to afford PEPCA . This showcases the versatility in synthetic approaches for such compounds.
Molecular Structure Analysis
The molecular structure of compounds related to 6-Phenylpicolinaldehyde has been characterized using various analytical techniques. For example, the structure of the morpholinium salt of a dihydropyridine derivative was established using 2D NMR spectroscopy and single crystal X-ray diffraction analysis . These techniques are crucial for confirming the molecular structure and understanding the spatial arrangement of atoms within the molecule.
Chemical Reactions Analysis
The reactivity of compounds similar to 6-Phenylpicolinaldehyde has been explored through various chemical reactions. The potassium carbonate-promoted condensation between acetoacetate esters and benzaldehyde leads to the formation of 6-phenyl-2,4-dioxotetrahydropyran, indicating a preference for γ-C-alkylation over α-C-alkylation . Additionally, the Mannich reaction was employed to modify the dihydropyridine derivative, resulting in aminomethylation products . These studies highlight the potential of such compounds to undergo diverse chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of PEPCA, a related compound to 6-Phenylpicolinaldehyde, were characterized by FT-IR, NMR, MS, and elemental analysis. The thermal properties were investigated using DSC and TGA, revealing that the bis(amide) derivatives of PEPCA exhibited excellent thermal stability and had exothermic peaks at least 20–40 °C lower than typically reported for phenylethynyl compounds . This suggests that the pyridine moiety significantly influences the thermal behavior of these compounds.
Aplicaciones Científicas De Investigación
Antioxidant and Free Radical Scavenging Properties
6-Phenylpicolinaldehyde, through its derivatives, has been studied for its antioxidant properties. For instance, the reaction of L-tryptophan with phenolic aldehydes, including benzaldehyde, a compound structurally related to 6-phenylpicolinaldehyde, yields phenolic tetrahydro-beta-carboline alkaloids. These compounds have shown significant antioxidant properties and free radical scavenging activity, suggesting potential therapeutic applications (Herraiz, Galisteo, & Chamorro, 2003).
Chemical Synthesis and Catalysis
6-Phenylpicolinaldehyde plays a role in various chemical syntheses. For instance, the reaction of benzaldehyde with other compounds has led to the development of new condensation products with potential applications in pharmaceuticals and materials science. These compounds, such as 6-aryl-1,5-dimethoxycarbonyl-2-methyl-4-morpholino-1,3-cyclohexadienes, have shown potent calcium channel-blocking activity (Nitta, Takimoto, & Ueda, 1992). Additionally, benzaldehyde derivatives have been used in the synthesis of macrocyclic Zn(II) complexes, which have applications as catalysts in oxidation reactions (Wang et al., 2021).
Molecular Interaction Studies
The study of molecular interactions, such as the behavior of benzaldehyde-water clusters, provides insight into the solute-water interactions that are crucial in understanding biological and chemical processes. Research in this area helps in comprehending the structure and dynamics of aqueous solutions, which is fundamental in both biological and chemical systems (Li et al., 2023).
Chemosensing and Fluorescence Sensing
Derivatives of 6-Phenylpicolinaldehyde are used in developing chemosensors. For example, 1,10-phenanthroline derivatives, which can be synthesized from compounds related to 6-phenylpicolinaldehyde, have shown potential as chemosensors for detecting cations and anions. These sensors are important for applications in environmental and biological systems (Alreja & Kaur, 2016).
Propiedades
IUPAC Name |
6-phenylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-9-11-7-4-8-12(13-11)10-5-2-1-3-6-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZMGWZOXQPFLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10542865 | |
| Record name | 6-Phenylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenylpicolinaldehyde | |
CAS RN |
157402-44-3 | |
| Record name | 6-Phenylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 157402-44-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


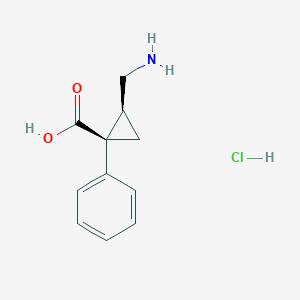
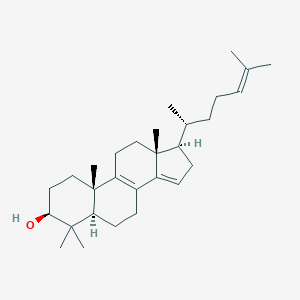
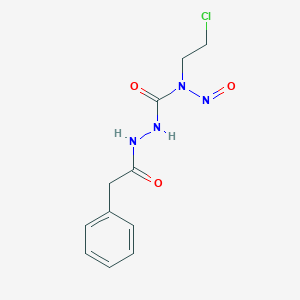
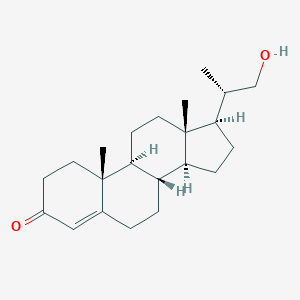
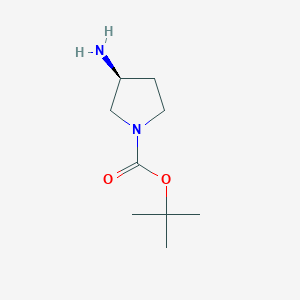
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-(2,2,2-trichloroethoxycarbonyloxy)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B131893.png)
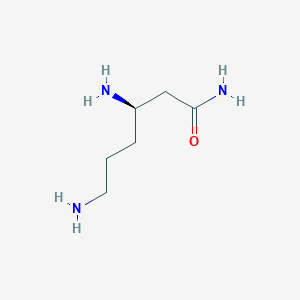
![[6'-Acetyloxy-5-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propylcarbamoyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate](/img/structure/B131896.png)
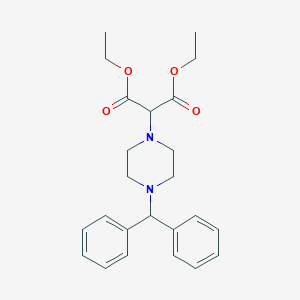
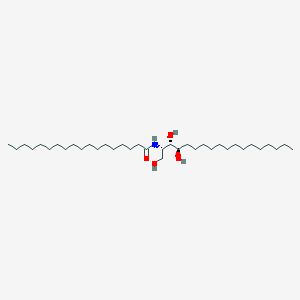
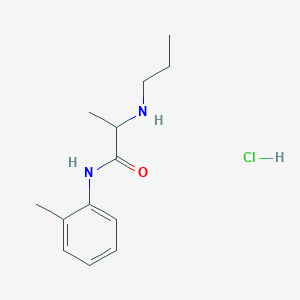
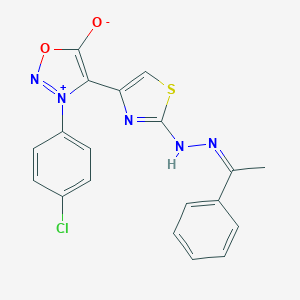
![(1'R,5'S,9'S,10'S,13'R)-5'-Methylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-one](/img/structure/B131906.png)
